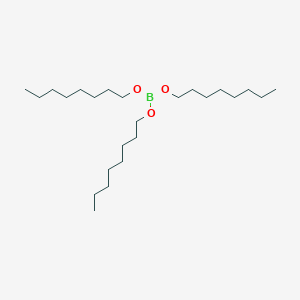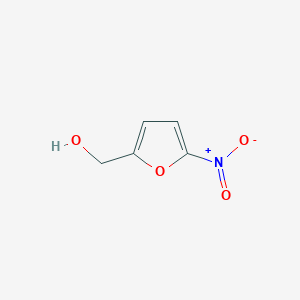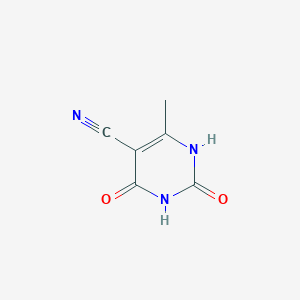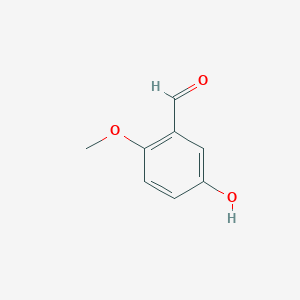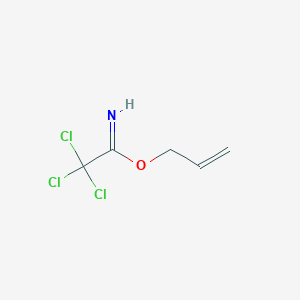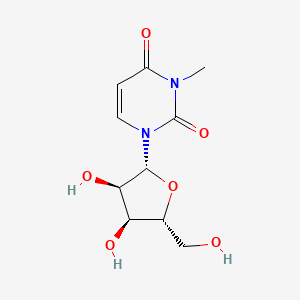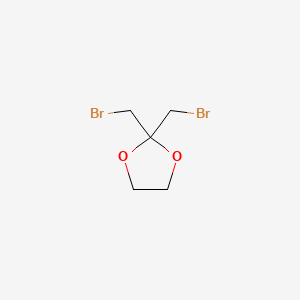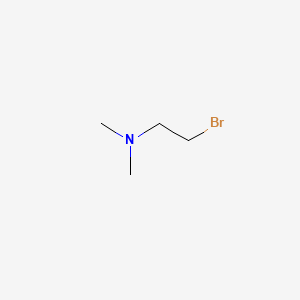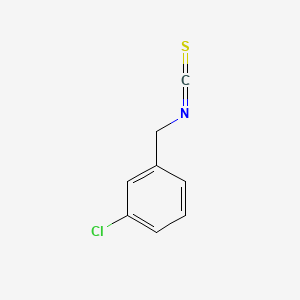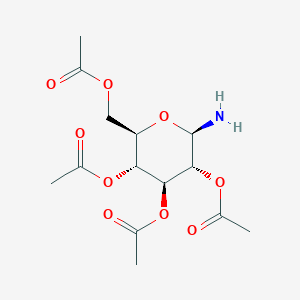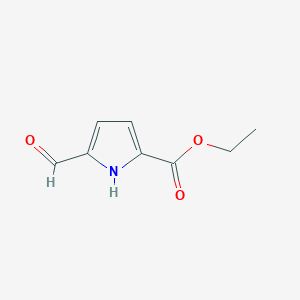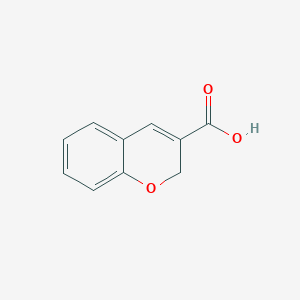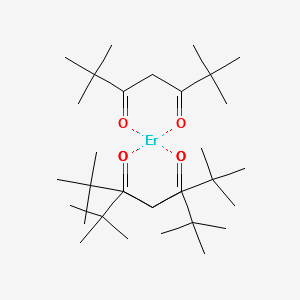
铒;2,2,6,6-四甲基庚烷-3,5-二酮
描述
科学研究应用
Erbium;2,2,6,6-tetramethylheptane-3,5-dione has several scientific research applications:
作用机制
Target of Action
Erbium;2,2,6,6-tetramethylheptane-3,5-dione is a complex compound that primarily targets metal ions. It acts as a bidentate ligand, forming stable complexes with lanthanide ions .
Mode of Action
The compound interacts with its targets through its unique structure. It possesses a beta-diketone structure that can undergo enolization to form a stable enol form. In alkaline conditions, the enol hydroxyl group loses a proton, leading to the formation of a negatively charged oxygen atom. This oxygen atom can easily coordinate with various metal ions to form stable complexes .
Biochemical Pathways
It is known that the compound serves as an air-stable ligand for metal catalysts in various reactions . It also serves as a substrate for heterocycles .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Erbium;2,2,6,6-tetramethylheptane-3,5-dione. For instance, the compound’s ability to form complexes with metal ions can be affected by the pH of the environment, as its enolization is favored in alkaline conditions . Additionally, the presence and concentration of metal ions in the environment will directly impact the compound’s activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of erbium;2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of erbium chloride with 2,2,6,6-tetramethylheptane-3,5-dione in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often purified by recrystallization or sublimation techniques .
化学反应分析
Types of Reactions
Erbium;2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of erbium.
Substitution: Ligand substitution reactions where the 2,2,6,6-tetramethylheptane-3,5-dione ligands are replaced by other ligands.
Complexation: Formation of complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, bases like sodium hydroxide, and solvents such as ethanol and THF. Reaction conditions often involve refluxing the mixture for several hours .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of erbium, while substitution reactions result in new coordination complexes .
相似化合物的比较
Similar Compounds
Cerium(IV) tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate): Similar in structure but involves cerium instead of erbium.
Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate): Contains nickel and has different chemical properties and applications.
Copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate): Another similar compound with copper as the central metal ion.
Uniqueness
Erbium;2,2,6,6-tetramethylheptane-3,5-dione is unique due to its specific coordination chemistry and the stability of the erbium complex. This stability makes it particularly useful in applications requiring robust and stable compounds .
属性
IUPAC Name |
erbium;2,2,6,6-tetramethylheptane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Er/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVZFKBUKVTGJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Er] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60ErO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35733-23-4 | |
| Record name | NSC174891 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174891 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


